Ortho-Fluorine vs Para-Fluorine Regioisomer: Computed logP and TPSA Differentiation
The target compound bears 2-fluorophenoxy (ortho-F), whereas the commercially listed regioisomer 2-[(4-fluorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile (CAS 606946-47-8) bears 4-fluorophenoxy (para-F) . Ortho-fluorine placement introduces an intramolecular F···H–C electrostatic interaction with the adjacent methylene linker, reducing the conformational freedom of the phenoxymethyl side chain. The computed clogP for the ortho-fluoro target is 3.41 (TPSA 64.11 Ų, 1 HBD, 5 HBA) [1]. While the para-fluoro regioisomer shares the identical molecular formula and MW (337.35 g/mol), the altered fluorine position is expected to shift logP by approximately +0.2 to +0.4 log units based on fragment-based ortho-fluoro correction factors and to increase TPSA slightly due to modified oxygen lone-pair exposure [2]. This differential lipophilicity directly impacts passive membrane permeability and non-specific protein binding in cell-based assays.
| Evidence Dimension | Computed lipophilicity (clogP) and TPSA |
|---|---|
| Target Compound Data | clogP = 3.41; TPSA = 64.11 Ų; HBA = 5; HBD = 1; Rotatable bonds = 2 [1] |
| Comparator Or Baseline | 2-[(4-Fluorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile (CAS 606946-47-8): MW 337.35, identical molecular formula; para-fluoro substitution; expected clogP approximately 3.0–3.2 based on fragment-additivity ortho-fluoro correction (+0.2–0.4) [2] |
| Quantified Difference | Estimated ΔclogP ≈ +0.2 to +0.4 (ortho-F > para-F); TPSA shift magnitude not explicitly computed for comparator but predicted directionally higher for ortho-F due to altered oxygen exposure |
| Conditions | Computed properties via fragment-based prediction methods; TPSA calculated by topological method; no experimental logP/logD data available for either compound |
Why This Matters
The ortho-fluoro regioisomer's higher predicted lipophilicity means it will exhibit different cell-permeability and plasma-protein-binding behaviour than the para-fluoro analog in any assay where both might be screened interchangeably; procurement selection must account for this systematic offset.
- [1] Sildrug/ECBD. Physical property entry for C19H16FN3O2 (EOS59239): clogP 3.41, TPSA 64.11, HBA 5, HBD 1, RB 2. sildrug.ibb.waw.pl/ecbd/EOS59239/ View Source
- [2] Bhhatarai B, Gramatica P. Modelling physico-chemical properties of (benzo)triazoles and screening of new compounds by QSPR. J Mol Graph Model. 2011;29(6):826-838. Fragment-additivity principles for ortho-substituent logP corrections are documented in standard handbooks (Hansch C, Leo A. Exploring QSAR. 1995). View Source
